4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Beschreibung
This compound (CAS: 922136-07-0) is a dibenzo-oxazepine derivative with a benzenesulfonamide moiety substituted at the para position with fluorine. Its molecular formula is C₂₀H₁₅FN₂O₄S, with an average mass of 398.41 g/mol and a monoisotopic mass of 398.073656 Da . The structure comprises a 10-methyl group on the dibenzo-oxazepin ring and a 4-fluoro substitution on the benzenesulfonamide component.
Eigenschaften
IUPAC Name |
4-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWQEJQRBDRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is to start with a suitable benzene derivative, followed by the introduction of the oxazepine ring through cyclization reactions. The fluorine atom and sulfonamide group are then introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Chemical Reactions
The compound participates in three primary reaction categories:
Oxidation Reactions
The methyl group on the dibenzo-oxazepine ring undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions
-
Chromium trioxide (CrO₃) in aqueous sulfuric acid
Example :
Reduction Reactions
The ketone group at position 11 is reduced to a secondary alcohol using:
-
Sodium borohydride (NaBH₄) in methanol
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran
Example :
Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution with:
-
Amines (e.g., ethylenediamine) at the sulfonyl center
-
Thiols (e.g., mercaptoethanol) under basic conditions
Example :
Reaction Conditions and Products
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in acidic media, with KMnO₄ acting as a one-electron oxidizer.
-
Reduction : LiAlH₄ delivers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate before protonation.
-
Substitution : The sulfonamide’s sulfur atom acts as a Lewis acid, facilitating nucleophilic attack at the sulfonyl group .
Comparative Reactivity with Analogues
Stability and Side Reactions
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group, in particular, can interact with various biological targets.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological systems could make it useful in the development of new drugs.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared to three closely related analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on the Dibenzo-Oxazepin Ring: The target compound has a single 10-methyl group, whereas analogs in and feature 8,10-dimethyl substitutions. The dimethyl substitution ( and ) increases molecular weight by ~14–42 g/mol compared to the target compound.
Sulfonamide Modifications :
- The target compound’s 4-fluoro group contrasts with the 3,4-dimethyl substitution in and the 4-chlorophenyl group in . Fluorine’s electronegativity may enhance hydrogen-bonding interactions compared to methyl or chlorine .
- replaces benzenesulfonamide with methanesulfonamide , reducing aromaticity and possibly solubility.
Implications for Bioactivity and Physicochemical Properties
Bioactivity Clustering
A study () demonstrated that compounds with similar structures cluster in bioactivity profiles. For example:
- The target compound’s 4-fluoro group may favor interactions with serine/threonine kinases or GPCRs, whereas 4-chlorophenyl () could exhibit stronger hydrophobic interactions but reduced selectivity due to larger atomic size .
- 8,10-Dimethyl analogs () might show altered conformational stability, affecting binding to targets like oxidoreductases or proteases .
Physicochemical Properties
Case Study: Lumping Strategy for Analog Analysis
highlights that structurally similar compounds (e.g., dibenzo-oxazepin derivatives) can be grouped as surrogates for predictive modeling. For instance:
- The target compound and its analogs could be "lumped" to study oxidative metabolic pathways, though substituent-specific differences (e.g., fluorine vs. chlorine) necessitate separate evaluation for precise toxicity or efficacy predictions .
Biologische Aktivität
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential biological activity. Its unique structure, characterized by a fluorine atom and a dibenzo-oxazepine core, suggests significant interactions with various biological targets. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is , with a molecular weight of approximately 412.44 g/mol. The presence of the fluorine atom enhances its binding affinity, while the rigid structure of the dibenzo-oxazepine moiety allows for effective interaction with biological receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.44 g/mol |
| CAS Number | 921919-58-6 |
The mechanism of action for 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide likely involves interaction with specific enzymes or receptors. Given its structural characteristics, it may function as an inhibitor or modulator in various biological pathways.
Antiviral Activity
Research indicates that compounds similar to 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit antiviral properties. For instance, a study on related compounds demonstrated effective inhibition of influenza virus neuraminidase activity with half-maximal effective concentrations (EC50) ranging from 17.4 to 21.1 μM without cellular toxicity at higher concentrations (up to 900 μM) . This suggests that the compound could potentially serve as an antiviral agent against influenza viruses.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the molecular structure can significantly affect biological activity. For example, the introduction of different substituents at various positions on the dibenzo-oxazepine core has led to the identification of compounds with enhanced potency against viral infections .
Case Studies
- Influenza Virus Inhibition : A study involving dihydrofuropyridinones highlighted their potential as lead compounds for influenza virus inhibitors. The tested compounds showed significant reduction in viral protein levels and viral progeny production in infected cells . This study underscores the relevance of structural modifications in enhancing antiviral efficacy.
- Dopamine Receptor Antagonism : Another study focused on derivatives similar to 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide indicated potential antagonistic effects on dopamine D2 receptors, which are crucial targets for neuropsychiatric disorders . This highlights the compound's versatility in targeting different biological pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can purity be optimized?
- Methodological Answer :
- Route 1 : Use a coupling reaction between 4-fluorobenzenesulfonyl chloride and the dibenzooxazepinamine precursor under anhydrous conditions (e.g., acetonitrile with potassium carbonate as a base). Monitor reaction progress via TLC or HPLC .
- Route 2 : Employ trichloroisocyanuric acid (TCICA) as a chlorinating agent for intermediates, followed by sulfonamide formation. Optimize purity via recrystallization in ethanol/water mixtures or gradient chromatography using high-resolution columns (e.g., Chromolith® HPLC columns) .
- Purity Validation : Confirm purity (>98%) using LC-MS and quantify impurities via USP reference standards .
Q. How can spectroscopic techniques (NMR, MS, XRD) be applied to characterize the compound’s structure and confirm regioselectivity?
- Methodological Answer :
- NMR : Assign protons in the dibenzooxazepin ring (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5–11.0 ppm). Use 2D-COSY and HSQC to resolve overlapping signals in aromatic regions .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 469.41) via ESI-MS. Fragmentation patterns should align with the sulfonamide and fluoroaryl groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide NH∙∙∙O interactions) to validate stereochemistry .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinase/Enzyme Inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., Pfmrk inhibitors) at 10 µM–1 nM concentrations. Measure IC50 values via dose-response curves .
- Cell Permeability : Assess using Caco-2 monolayers. Calculate apparent permeability (Papp) with LC-MS quantification .
- Controls : Include reference inhibitors (e.g., Hedgehog Antagonist VIII) and validate with DMSO controls .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with target proteins (e.g., docking vs. molecular dynamics simulations)?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes. Focus on sulfonamide’s hydrogen bonds and fluorophenyl’s hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) in explicit solvent. Analyze RMSD/RMSF to identify critical residues (e.g., catalytic lysine or serine) .
- Experimental Validation : Cross-validate computational results with mutagenesis (e.g., Ala-scanning) and SPR binding assays .
Q. How to resolve contradictions in biological activity data across different assay conditions (e.g., pH, solvent effects)?
- Methodological Answer :
- Systematic Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, <0.1% DMSO) and compare with original data .
- Solvent Optimization : Test alternative solvents (e.g., PEG-400) to minimize cytotoxicity artifacts .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding) using tools like Prism® .
Q. What experimental designs are optimal for evaluating the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301F biodegradation tests. Measure half-life (t1/2) in soil/water matrices via HPLC .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests (OECD 201). Quantify bioaccumulation factors (BCF) .
- Data Integration : Model compartmental distribution (air/water/soil) using EPI Suite™ and compare with experimental results .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
